2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone
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Overview
Description
2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE is a complex organic compound that features a triazole ring, a bromophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: This step involves the reaction of the triazole intermediate with a bromophenyl compound, often through nucleophilic substitution or coupling reactions.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and nitrophenyl group make it a candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the nitrophenyl group can participate in π-π interactions or electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-BROMOPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL-N-(2-METHOXYPHENYL)ACETAMIDE
- **(±)-2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYL-1-ETHANOL
Uniqueness
The uniqueness of 2-{[5-[(4-BROMOPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl and a nitrophenyl group, along with the triazole ring, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C24H19BrN4O4S |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-[[5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C24H19BrN4O4S/c1-16-5-2-3-8-21(16)28-23(14-33-20-11-9-18(25)10-12-20)26-27-24(28)34-15-22(30)17-6-4-7-19(13-17)29(31)32/h2-13H,14-15H2,1H3 |
InChI Key |
UJDIJVBPTCZYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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